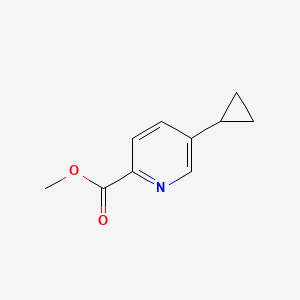
N-METHOXYCARBONYL-O-METHYLISOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-METHOXYCARBONYL-O-METHYLISOUREA is a chemical compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-METHOXYCARBONYL-O-METHYLISOUREA can be synthesized through various methods. One common approach involves the reaction of methyl carbamate with formaldehyde and an amine under mild conditions. The reaction typically proceeds in the presence of a catalyst, such as cesium carbonate, and requires controlled temperature and pressure to achieve high yields .
Industrial Production Methods
In industrial settings, the production of methyl N-(iminomethoxymethyl)carbamate often involves large-scale batch or continuous processes. These methods utilize automated reactors and precise control systems to ensure consistent product quality. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-METHOXYCARBONYL-O-METHYLISOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates .
Applications De Recherche Scientifique
N-METHOXYCARBONYL-O-METHYLISOUREA has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl N-(iminomethoxymethyl)carbamate involves its interaction with specific molecular targets. It can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine in synapses and affecting neurotransmission. This mechanism is similar to other carbamate compounds and is the basis for its potential therapeutic and toxicological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl N-(iminomethoxymethyl)carbamate
- Propyl N-(iminomethoxymethyl)carbamate
- Butyl N-(iminomethoxymethyl)carbamate
Uniqueness
N-METHOXYCARBONYL-O-METHYLISOUREA is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C4H8N2O3 |
|---|---|
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
methyl N-(C-methoxycarbonimidoyl)carbamate |
InChI |
InChI=1S/C4H8N2O3/c1-8-3(5)6-4(7)9-2/h1-2H3,(H2,5,6,7) |
Clé InChI |
DEZNOFAJXWNMHJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)NC(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2-{[(3-chloro-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B8614371.png)
![2,2'-{[(4-Aminophenyl)methyl]azanediyl}diacetic acid](/img/structure/B8614373.png)




![5-Benzyl-3-[3-(morpholin-4-yl)-3-phenylpropyl]-1,3-oxazolidin-2-one](/img/structure/B8614427.png)



